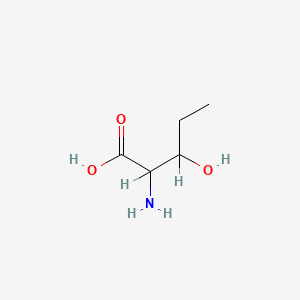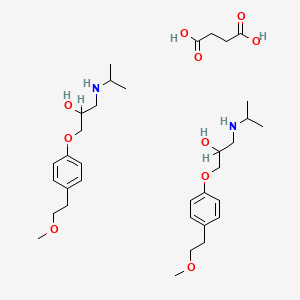
Tizoprolic acid
Übersicht
Beschreibung
Tizoprolic acid (TPA) is a synthetic compound that has a wide range of applications in scientific research. It is a potent inhibitor of a variety of enzymes, and it has been used to study many physiological processes. It has been used in experiments to investigate metabolism, signal transduction, and proteolytic activity. TPA has also been used to study the effects of oxidative stress and to investigate the mechanisms of drug action.
Zukünftige Richtungen
While specific future directions for Tizoprolic acid are not mentioned in the literature, there is ongoing research in the field of drug delivery systems, including controlled release dosage forms, nano-drug delivery, smart and stimuli-responsive delivery, and intelligent biomaterials . These advancements could potentially improve the efficacy and safety of drugs like this compound in the future.
Wirkmechanismus
Target of Action
Tizoprolic acid is primarily a Lipolysis Antagonist . Lipolysis is the process of breaking down lipids, and it involves the hydrolysis of triglycerides into glycerol and free fatty acids. By acting as an antagonist, this compound inhibits this process .
Mode of Action
As a lipolysis antagonist, it likely interacts with enzymes or receptors involved in the lipolysis process, thereby inhibiting the breakdown of lipids .
Biochemical Pathways
Given its role as a lipolysis antagonist, it can be inferred that it impacts the metabolic pathways involving lipid metabolism .
Result of Action
As a lipolysis antagonist, it is expected to result in the inhibition of lipid breakdown, potentially impacting energy metabolism and other cellular processes that rely on the products of lipolysis .
Biochemische Analyse
Biochemical Properties
Tizoprolic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as those in the tricarboxylic acid cycle . This compound binds to specific enzymes, altering their activity and influencing the overall metabolic flux. Additionally, it interacts with proteins that are crucial for cellular signaling and structural integrity, thereby affecting various biochemical processes.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. It also affects cell signaling pathways, such as those mediated by cyclic adenosine monophosphate, impacting cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound binds to specific enzymes, inhibiting or activating their activity, which in turn affects various metabolic pathways. It also interacts with transcription factors, leading to changes in gene expression that influence cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its degradation products can have different biochemical activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, this compound has been shown to have therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity. Studies in animal models have provided valuable insights into the safe and effective dosage ranges for this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to carbohydrate, protein, and lipid metabolism . It interacts with enzymes and cofactors that are essential for these pathways, influencing metabolic flux and the levels of key metabolites. For example, this compound can affect the activity of enzymes in the tricarboxylic acid cycle, leading to changes in energy production and utilization within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of this compound across cell membranes, ensuring its proper localization and accumulation in target tissues. The distribution of this compound is influenced by factors such as blood flow, tissue binding, and membrane permeability, which determine its bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . It is directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action and therapeutic potential.
Eigenschaften
IUPAC Name |
2-propyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-2-3-6-8-4-5(11-6)7(9)10/h4H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSZDNOGOPHEPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057709 | |
| Record name | Tizoprolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30709-69-4 | |
| Record name | Tizoprolic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030709694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tizoprolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIZOPROLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGT0G37N5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




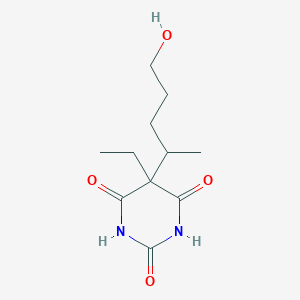
![4-amino-5-chloro-N-[9-[(4-fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-2-methoxybenzamide](/img/structure/B1212435.png)

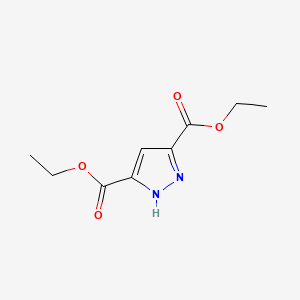
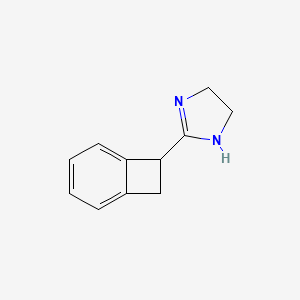


![4-[(4-Carboxy-2,6-dimethoxyphenoxy)methyl]-5-methyl-2-furancarboxylic acid](/img/structure/B1212446.png)


